Sterebin A
CAS No.: 107647-14-3
Cat. No.: VC0192443
Molecular Formula: C18H30O4
Molecular Weight: 310.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107647-14-3 |
|---|---|
| Molecular Formula | C18H30O4 |
| Molecular Weight | 310.43 |
| IUPAC Name | (E)-4-[(1R,2S,3S,4R,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one |
| Standard InChI | InChI=1S/C18H30O4/c1-11(19)7-8-12-17(4)10-6-9-16(2,3)14(17)13(20)15(21)18(12,5)22/h7-8,12-15,20-22H,6,9-10H2,1-5H3/b8-7+/t12-,13-,14?,15+,17-,18+/m1/s1 |
| SMILES | CC(=O)C=CC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C |
Introduction
Chemical Classification and Structure
Molecular Identity and Classification
Sterebin A belongs to the sesquiterpenoid class of compounds, representing an important group of natural products derived from the 15-carbon precursor farnesyl diphosphate. The compound is scientifically identified with several systematic names, including (E)-4-[(1R,2S,3S,4R,4aS,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one and 3-Buten-2-one, 4-[(1R,2S,3S,4R,4aS,8aS)-decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl]-, (3E)- . Its unique structural arrangement contributes to its specific properties and potential biological activities.
Sterebin A is registered with several identifiers that facilitate its tracking in scientific databases:
| Identifier Type | Value |
|---|---|
| PubChem CID | 21681091 |
| CAS Registry Number | 107647-14-3 |
| ChEBI ID | CHEBI:190833 |
| ChEMBL ID | CHEMBL4522186 |
| DSSTox Substance ID | DTXSID701109561 |
| Wikidata | Q105020635 |
These standardized identifiers allow researchers to accurately reference and locate information about this specific compound across different scientific platforms and databases .
Structural Properties
The molecular formula of Sterebin A is C18H30O4, with a molecular weight of 310.4 g/mol . The compound features a complex structure containing:
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A naphthalene-based ring system with multiple chiral centers
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Three hydroxyl groups (at positions 2, 3, and 4)
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A butenone moiety
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Multiple methyl substituents (including positions 2, 5, 5, and 8a)
The stereochemistry of Sterebin A is particularly noteworthy, with its specific spatial arrangement designated by the (1R,2S,3S,4R,4aS,8aS) configuration, indicating the absolute configuration at these six stereocenters . This complex stereochemistry likely contributes to its specific biological properties and interactions with cellular targets.
Physical and Chemical Characteristics
As a sesquiterpenoid compound, Sterebin A likely possesses physicochemical properties typical of this class, including moderate lipophilicity due to its carbon skeleton combined with hydrophilic characteristics from its multiple hydroxyl groups. The presence of both lipophilic and hydrophilic regions within the molecule may contribute to its ability to interact with various biological systems and cellular components.
The compound contains three hydroxyl groups that can potentially participate in hydrogen bonding, which is important for interactions with proteins and other biological macromolecules. Additionally, the butenone moiety (but-3-en-2-one) contains an α,β-unsaturated carbonyl group, which can potentially act as a Michael acceptor in biochemical reactions .
Natural Source and Distribution
Occurrence in Stevia rebaudiana
Sterebin A has been reported in Stevia rebaudiana, commonly known as candyleaf, sweetleaf, or sugarleaf . S. rebaudiana is a branched bushy shrub belonging to the Asteraceae family, native to the Amambay region in northeast Paraguay and also found in neighboring regions of Brazil and Argentina. Its cultivation has expanded to other parts of the world, including Canada, various regions of Asia, and Europe .
Stevia rebaudiana is particularly known for its leaves containing sweet diterpene glycosides (steviosides), which constitute approximately 4-20% of the leaf dry matter . Among the approximately 230 species in the genus Stevia, only S. rebaudiana and S. phlebophylla are known to produce steviosides . While steviosides are the most well-known compounds from this plant, Stevia rebaudiana contains a diverse array of bioactive compounds, including flavonoids, alkaloids, chlorophylls, xanthophylls, hydroxycinnamic acids, oligosaccharides, and amino acids .
Comparative Analysis with Other Stevia Compounds
Stevia rebaudiana leaves are rich in various terpene compounds, particularly diterpenes. Besides Sterebin A, other compounds identified in the plant include sterebins B-N, 6-O-acetyl-austroinulin, and various diterpenoid glycosides (stevioside, steviolbioside, rebaudiosides A-F, and dulcoside) .
Recent phytochemical investigations of S. rebaudiana have led to the isolation of other bioactive compounds with potential health benefits. For instance, researchers have identified a new labdane-type diterpene, 6-O-acetyl-(12R)-epiblumdane, along with nine other terpenoids, including six diterpenes, two monoterpenes, and one triterpene . This indicates that Sterebin A exists within a complex phytochemical matrix in the plant, potentially working synergistically with other compounds.
Other phenolic constituents isolated from S. rebaudiana include 5-O-caffeoyl quinic acid, syringin, luteolin, apigenin, jhanol, and jhanidiol . These compounds have demonstrated various biological activities, including cytotoxic, antimicrobial, and antioxidant properties in both in vitro and in silico studies .
Analytical Methods for Identification
Chromatographic and Spectroscopic Techniques
While the search results don't provide specific analytical methods for Sterebin A identification, the techniques used for related compounds from S. rebaudiana can be informative. Recent phytochemical investigations have employed various analytical approaches:
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Liquid chromatography-mass spectrometry (LC/MS) with UV spectra library matching
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One- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy
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High-resolution mass spectrometry (HR-MS)
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Electronic circular dichroism (ECD) for absolute configuration determination
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Gauge-including atomic orbital (GIAO) NMR chemical shift calculations
These techniques represent the standard analytical approaches likely applicable to Sterebin A identification and characterization. The complex stereochemistry of Sterebin A would particularly benefit from advanced spectroscopic techniques like 2D NMR and ECD to confirm its absolute configuration.
Reference Standards
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